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molecular formula C13H12O4 B3036587 1,3-dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one CAS No. 3722-45-0

1,3-dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No. B3036587
M. Wt: 232.23 g/mol
InChI Key: WHOXXIZKHZBTOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06265421B1

Procedure details

Phloroglucinol (1 g) and ethyl 2-oxocyclohexane carboxylate (1.32 g) were stirred in 75% sulfuric acid (10 ml) overnight, the mixture poured into ice water and filtered. Yield: 1.55 g.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH:9]=[C:7]([OH:8])[CH:6]=[C:4]([OH:5])[CH:3]=1)[OH:2].O=[C:11]1[CH2:16][CH2:15][CH2:14][CH2:13][CH:12]1[C:17](OCC)=[O:18]>S(=O)(=O)(O)O>[OH:2][C:1]1[C:9]2[C:11]3[CH2:16][CH2:15][CH2:14][CH2:13][C:12]=3[C:17](=[O:18])[O:8][C:7]=2[CH:6]=[C:4]([OH:5])[CH:3]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C1(O)=CC(O)=CC(O)=C1
Name
Quantity
1.32 g
Type
reactant
Smiles
O=C1C(CCCC1)C(=O)OCC
Name
Quantity
10 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
Smiles
OC1=CC(=CC=2OC(C3=C(C21)CCCC3)=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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